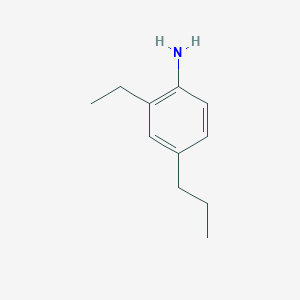

2-Ethyl-4-propylaniline

Description

Structure

3D Structure

Properties

CAS No. |

849208-86-2 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2-ethyl-4-propylaniline |

InChI |

InChI=1S/C11H17N/c1-3-5-9-6-7-11(12)10(4-2)8-9/h6-8H,3-5,12H2,1-2H3 |

InChI Key |

IXKYZRVPLXMJSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)N)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethyl-4-propylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides a comprehensive overview of the known chemical properties and structure of 2-Ethyl-4-propylaniline. The information is compiled from available chemical databases and literature. It should be noted that while computed properties are available, specific experimental data regarding certain physical properties and biological activity remains limited in publicly accessible resources.

Chemical and Structural Data

This compound is an aromatic organic compound belonging to the aniline family. Its structure consists of a benzene ring substituted with an amino group, an ethyl group at position 2, and a propyl group at position 4.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.[1] It is important to note that most of the physical properties listed are computed and have not been experimentally verified in the available literature.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 849208-86-2 | PubChem[1] |

| Molecular Formula | C₁₁H₁₇N | PubChem[1] |

| Molecular Weight | 163.26 g/mol | PubChem[1] |

| Canonical SMILES | CCCC1=CC(=C(C=C1)N)CC | PubChem[1] |

| InChI Key | IXKYZRVPLXMJSH-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis of Substituted Anilines

A common and effective method for the preparation of anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group.[2]

Step 1: Nitration of the Aromatic Precursor

The synthesis would likely begin with a suitable ethyl and propyl substituted benzene derivative. This precursor is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the aromatic ring.[2] The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to ensure selective nitration at the desired position.

Step 2: Reduction of the Nitro Group

The resulting nitro compound is then reduced to the corresponding aniline. Several methods can be employed for this reduction[2][3]:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C).[2] This is often a clean and efficient method.

-

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid, typically hydrochloric acid (HCl).[3]

-

Other Reducing Agents: Stannous chloride (SnCl₂) in a solvent like ethanol is another effective reagent for the reduction of nitro groups.[2]

The choice of reducing agent may depend on the presence of other functional groups in the molecule that could be sensitive to certain reaction conditions.[2]

The following diagram illustrates a general workflow for the synthesis of a substituted aniline.

Caption: A generalized workflow for the synthesis of substituted anilines.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activities or associated signaling pathways of this compound. Research into the pharmacological effects of this particular compound appears to be limited.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the known hazards of similar aniline compounds, caution should be exercised when handling this chemical. Anilines, as a class, can be toxic and may be absorbed through the skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

Navigating the Synthesis of 2-Ethyl-4-propylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of potential synthesis pathways for 2-Ethyl-4-propylaniline, a substituted aniline with applications in various fields of chemical research and development. The document outlines detailed methodologies for the preparation of this compound, starting from commercially available precursors. Quantitative data is summarized for easy comparison, and experimental protocols are provided to facilitate replication.

Introduction

This compound is an aromatic amine characterized by the presence of an ethyl group at the ortho position and a propyl group at the para position relative to the amino group. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic or optical properties. The strategic placement of the alkyl groups influences the molecule's reactivity, solubility, and steric hindrance, offering a versatile scaffold for further chemical modifications. This guide will explore plausible and efficient synthetic routes to obtain this target molecule with a focus on reaction conditions, yields, and purification methods.

Proposed Synthesis Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound. The first pathway involves the preparation of the key intermediate, 4-propylaniline, followed by a directed ortho-ethylation. The second, and more direct industrial approach, involves the direct ortho-alkylation of aniline followed by para-propylation, although this can be less selective. This guide will focus on the first, more controlled approach.

A proposed multi-step synthesis starting from propylbenzene is outlined below. This pathway involves the nitration of propylbenzene, followed by reduction to 4-propylaniline, N-protection, ortho-ethylation, and final deprotection.

Caption: Proposed synthesis pathway for this compound starting from propylbenzene.

An alternative, more direct industrial approach involves the direct ortho-ethylation of aniline, followed by a Friedel-Crafts propylation. However, this method can lead to a mixture of products and may require more rigorous purification.

Caption: Alternative industrial synthesis pathway for this compound.

Experimental Protocols

Pathway 1: Step-by-Step Synthesis

Step 1: Synthesis of 4-Nitro-1-propylbenzene

-

Reaction: Friedel-Crafts Nitration of Propylbenzene.

-

Procedure: To a cooled (0-5 °C) mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (30 mL), slowly add propylbenzene (0.5 mol) with constant stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Carefully pour the reaction mixture onto crushed ice (500 g) and extract the organic layer with diethyl ether (3 x 100 mL). Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-nitro-1-propylbenzene.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85-95% | [1] |

| Purity | >95% (by GC) | - |

Step 2: Synthesis of 4-Propylaniline

-

Reaction: Reduction of 4-Nitro-1-propylbenzene.

-

Procedure: To a flask containing granulated tin (1.2 mol) and 4-nitro-1-propylbenzene (0.5 mol), add concentrated hydrochloric acid (250 mL) portion-wise with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a temperature of 50-60 °C. After the initial reaction subsides, heat the mixture at 100 °C for 2 hours. Cool the reaction mixture and slowly add a 40% aqueous solution of sodium hydroxide until the solution is strongly alkaline to precipitate tin hydroxides. Steam distill the mixture to isolate the 4-propylaniline. The distillate can be extracted with diethyl ether, dried, and the solvent removed to yield the product.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 80-90% | [2] |

| Purity | >98% (by GC-MS) | - |

Step 3: N-Acetylation of 4-Propylaniline

-

Reaction: Protection of the amino group.

-

Procedure: To a solution of 4-propylaniline (0.4 mol) in glacial acetic acid (100 mL), add acetic anhydride (0.44 mol) dropwise with stirring. The reaction is exothermic. After the addition is complete, stir the mixture for 30 minutes at room temperature. Pour the reaction mixture into cold water (500 mL) with stirring. The N-acetyl-4-propylaniline will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol-water can be performed for further purification.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | >95% | [3] |

| Purity | >99% | - |

Step 4: Ortho-Ethylation of N-Acetyl-4-propylaniline

-

Reaction: Zeolite-catalyzed alkylation.

-

Procedure: This reaction is typically carried out in a fixed-bed reactor at elevated temperatures and pressures. A vaporized stream of N-acetyl-4-propylaniline and ethylene is passed over a bed of a suitable zeolite catalyst (e.g., H-ZSM-5). The reaction temperature is maintained in the range of 250-350 °C. The molar ratio of ethylene to the aniline derivative is a critical parameter and is typically kept high to favor mono-alkylation. The product stream is cooled, and the desired N-acetyl-2-ethyl-4-propylaniline is separated by fractional distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Conversion | 50-70% | [4] |

| Selectivity for ortho-ethylation | >80% | [4] |

Step 5: Deprotection to this compound

-

Reaction: Acidic hydrolysis of the amide.

-

Procedure: Reflux a mixture of N-acetyl-2-ethyl-4-propylaniline (0.3 mol), concentrated hydrochloric acid (100 mL), and water (100 mL) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until alkaline. Extract the liberated this compound with diethyl ether (3 x 100 mL). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | >90% | - |

| Purity | >98% (by HPLC) | - |

Pathway 2: Industrial Approach

Step 1: Ortho-Ethylation of Aniline

-

Reaction: Vapor-phase alkylation with ethylene.

-

Procedure: This industrial process involves reacting aniline with ethylene in the vapor phase over a silica-alumina catalyst in a fixed-bed reactor.[5] The reaction is typically carried out at temperatures between 300 °C and 375 °C.[5] The mole ratio of ethylene to aniline is maintained between 2:1 and 10:1 to favor mono-ortho-ethylation and minimize the formation of diethylaniline byproducts.[5]

-

Quantitative Data:

| Parameter | Value | Reference |

| Aniline Conversion | 40-60% | [5] |

| Selectivity for 2-Ethylaniline | High | [5] |

Step 2: Friedel-Crafts Propylation of 2-Ethylaniline

-

Reaction: Electrophilic aromatic substitution.

-

Procedure: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., carbon disulfide), slowly add 1-bromopropane (1.0 eq). Then, add 2-ethylaniline (1.0 eq) dropwise while maintaining the temperature below 5 °C. After the addition, allow the mixture to stir at room temperature for several hours. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The product, this compound, is purified by vacuum distillation. Due to the activating nature of the ethyl and amino groups, this reaction can lead to a mixture of isomers, and purification is crucial.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 40-60% (isomer mixture) | [6] |

| Purity | Requires careful purification | - |

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the choice of route depending on the desired scale, purity requirements, and available equipment. The multi-step approach starting from propylbenzene offers a more controlled synthesis with potentially higher purity of the final product, making it suitable for laboratory and research applications. The direct ortho-alkylation of aniline followed by Friedel-Crafts propylation represents a more direct, industrial-style approach, though it may present challenges in selectivity and purification. Researchers and drug development professionals can utilize the detailed protocols and data presented in this guide to select and optimize a synthesis strategy that best fits their specific needs. Further research into more selective and environmentally benign catalysts for the ortho-alkylation step could further enhance the efficiency and sustainability of these synthetic routes.

References

- 1. 4-PROPYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]

- 5. US4908480A - Process for producing mono-ortho-ethyl-aniline using silica-alumina catalysts - Google Patents [patents.google.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 2-Ethyl-4-propylaniline

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of the known physical and chemical properties of 2-Ethyl-4-propylaniline. Due to the limited availability of detailed experimental data in the public domain, this document serves as a foundational overview rather than an in-depth experimental protocol.

Core Properties

This compound is an aromatic amine with the chemical formula C₁₁H₁₇N.[1][2][3] Its structure consists of a benzene ring substituted with an ethyl group at position 2, a propyl group at position 4, and an amino group at position 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [1][2][3] |

| Molecular Weight | 163.26 g/mol | [1][3] |

| CAS Number | 849208-86-2 | [1] |

| IUPAC Name | This compound | [1] |

| XLogP3 (Computed) | 3.4 | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Chemical Reactivity

Aniline and its derivatives are versatile intermediates in organic synthesis. The chemical behavior of this compound is expected to be characteristic of substituted anilines, involving reactions of both the aromatic ring and the amino group.

-

Oxidation: The amino group can be oxidized to form nitroso or nitro compounds.[2]

-

Reduction: Nitro derivatives can be reduced back to the corresponding amine.[2]

-

Electrophilic Aromatic Substitution: The electron-donating amino group activates the benzene ring, directing electrophiles to the ortho and para positions. Potential reactions include nitration, halogenation, and sulfonation.[2]

Synthesis

Potential Synthetic Routes:

-

Friedel-Crafts Acylation and Reduction: This two-step process would involve the Friedel-Crafts acylation of a suitable benzene derivative followed by reduction of the resulting ketone to yield the alkyl group.[2]

-

Nucleophilic Substitution: This method would involve the reaction of a haloarene with an appropriate amine.[2]

A logical synthetic approach could involve the ethylation of 4-propylaniline. This would be an example of an electrophilic aromatic substitution reaction.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the reviewed scientific literature. Standard analytical techniques for compound characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and purity.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Research on other substituted anilines suggests a wide range of potential biological effects, but direct extrapolation to this specific compound is not possible without experimental data. The toxicity of alkylated anilines is an area of active research.[4]

Conclusion

This compound is a known chemical entity with established basic identifiers. However, a comprehensive understanding of its physical properties, detailed synthetic procedures, and biological effects is hampered by a lack of publicly available experimental data. Further research is required to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

Caption: Analysis of available information and future research needs.

References

- 1. This compound | C11H17N | CID 23348793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 849208-86-2 [smolecule.com]

- 3. 4-ethyl-N-propylaniline | C11H17N | CID 18432394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Aromatic Amines: Exemplified by Data for Structurally Related Analogs of 2-Ethyl-4-propylaniline

Introduction

2-Ethyl-4-propylaniline is an aromatic amine with applications in organic synthesis and as an intermediate in various chemical reactions. A thorough structural elucidation and confirmation of identity for such compounds is critically dependent on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected data from these analyses and provides standardized protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize spectroscopic data for compounds structurally related to this compound. This data is presented to serve as a reference for the types of signals and fragments that would be anticipated.

Table 1: Representative ¹H NMR Data for 2-Ethylaniline

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.08 | m | Aromatic CH |

| 6.75 | m | Aromatic CH |

| 3.55 | s | NH₂ |

| 2.55 | q | -CH₂- (Ethyl) |

| 1.22 | t | -CH₃ (Ethyl) |

Table 2: Representative ¹³C NMR Data for 2-Ethylaniline

| Chemical Shift (ppm) | Assignment |

| 144.5 | C-NH₂ |

| 128.5 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.9 | C-CH₂CH₃ |

| 118.6 | Aromatic CH |

| 115.3 | Aromatic CH |

| 24.1 | -CH₂- (Ethyl) |

| 13.8 | -CH₃ (Ethyl) |

Table 3: Representative IR Absorption Data for 4-Propylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430, 3350 | Strong | N-H Stretch (primary amine) |

| 3020 | Medium | Aromatic C-H Stretch |

| 2955, 2870 | Strong | Aliphatic C-H Stretch |

| 1620 | Strong | N-H Bend (scissoring) |

| 1510 | Strong | Aromatic C=C Stretch |

| 820 | Strong | p-Substituted C-H Bend |

Table 4: Representative Mass Spectrometry Data for 2-Ethylaniline

| m/z | Relative Intensity (%) | Assignment |

| 121 | 45 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M-CH₃]⁺ |

| 77 | 11 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

-

Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. Phase and baseline corrections are applied. Chemical shifts are referenced to the solvent peak.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr plates/pellet) is collected.

-

The sample is placed in the beam path, and the sample spectrum is acquired.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

3.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like anilines.

-

EI Parameters:

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

-

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is scanned over a range of m/z 50-500. The resulting data is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis and structural elucidation of a compound like this compound is depicted below.

Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.

2-Ethyl-4-propylaniline: A Technical Overview for Researchers

CAS Number: 849208-86-2 Molecular Formula: C₁₁H₁₇N

This technical guide provides a comprehensive overview of 2-Ethyl-4-propylaniline, a substituted aniline of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on its fundamental properties, general synthesis strategies, and important considerations for its potential applications.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine with ethyl and propyl substituents on the benzene ring. Its chemical structure and properties are foundational to its potential reactivity and behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 163.26 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCCC1=CC(=C(C=C1)N)CC | PubChem[1] |

| InChI Key | IXKYZRVPLXMJSH-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of Substituted Anilines: A General Protocol

Reaction: ortho-Alkylation of a para-substituted aniline.

Materials:

-

para-Propylaniline

-

An appropriate ethylating agent (e.g., ethyl bromide)

-

A suitable catalyst (e.g., an aluminum anilide catalyst, which can be formed in situ)

-

Anhydrous, inert solvent (e.g., toluene)

-

Aqueous base (e.g., sodium hydroxide solution) for workup

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

Experimental Procedure:

-

Catalyst Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the starting aniline is reacted with an aluminum source (e.g., aluminum powder or an aluminum alkyl) in an appropriate solvent to form the aluminum anilide catalyst. This is typically an exothermic reaction that requires careful temperature control.

-

Alkylation: The reaction mixture containing the catalyst is heated to the desired alkylation temperature. The alkylating agent (in this case, an ethylene source or an ethyl halide) is then introduced into the reaction vessel. The reaction is typically carried out under pressure and monitored for completion (e.g., by GC-MS or TLC).

-

Quenching and Workup: Upon completion, the reaction is cooled to room temperature and the catalyst is deactivated by the careful addition of an aqueous base. This step should be performed with caution as it can be exothermic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted one or more times with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Drying and Concentration: The combined organic extracts are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified, typically by vacuum distillation or column chromatography, to yield the final product of high purity.

Caption: A generalized workflow for the synthesis of a substituted aniline.

Potential Applications and Considerations in Drug Discovery

While there is no specific information on the biological activity of this compound, substituted anilines are a common scaffold in medicinal chemistry. They are present in a wide range of approved drugs and clinical candidates. However, the aniline moiety also presents several challenges for drug development.

Potential Roles in Medicinal Chemistry:

-

Scaffold for Synthesis: this compound can serve as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Fragment-Based Drug Discovery: As a small, functionalized aromatic compound, it could be used in fragment-based screening to identify initial hits against a biological target.

Challenges and Considerations:

-

Metabolic Instability: Anilines are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. This can result in rapid clearance of the drug and potential toxicity.

-

Toxicity: The formation of reactive metabolites from anilines can lead to idiosyncratic adverse drug reactions. Therefore, careful toxicological profiling is essential for any aniline-containing drug candidate.

-

Intellectual Property: Novel substituted anilines may offer opportunities for new intellectual property in a crowded therapeutic area.

Caption: Key considerations for the use of aniline-based compounds in drug discovery.

Safety Information

-

Hazard Classification (Anticipated): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation, and respiratory tract irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Disclaimer: This technical guide is intended for informational purposes only and is based on publicly available data for this compound and related compounds. It is not a substitute for a thorough literature search and a comprehensive risk assessment. Researchers should consult original research articles and safety data sheets for the most accurate and up-to-date information.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethyl-4-propylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Ethyl-4-propylaniline, a substituted aniline of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide a robust predictive assessment. Detailed experimental protocols for determining solubility and conducting forced degradation studies are provided to enable researchers to generate precise data for their specific applications. Furthermore, this document explores the significance of substituted anilines in medicinal chemistry, offering context for the relevance of this compound in drug development programs.

Introduction to this compound

This compound is an aromatic amine with the molecular formula C₁₁H₁₇N.[1] Its structure features a benzene ring substituted with an amino group, an ethyl group at position 2, and a propyl group at position 4. Like many substituted anilines, it serves as a versatile intermediate in the synthesis of more complex molecules.[2][3] In the context of drug discovery, the aniline scaffold is a common pharmacophore, though its inclusion can present challenges related to metabolic stability and potential toxicity.[4][5][6] Understanding the physicochemical properties of novel aniline derivatives like this compound is therefore a critical step in assessing their potential as building blocks for new therapeutic agents. This guide will focus on two key developability parameters: solubility and stability.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These values, obtained from computational models, provide a preliminary assessment of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | PubChem[1] |

| Molecular Weight | 163.26 g/mol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Solubility Profile

3.1. Predicted Solubility

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

Aqueous Solubility: The presence of the amino group allows for hydrogen bonding with water, conferring a degree of aqueous solubility. However, the molecule is predominantly nonpolar due to the large aromatic ring and the ethyl and propyl alkyl substituents. Aniline itself is only slightly soluble in water (around 3.6 g/L at 25°C).[7] Given the increased lipophilicity from the ethyl and propyl groups (as indicated by a high calculated XLogP3 of 3.4), this compound is predicted to have low aqueous solubility . The solubility is expected to increase in acidic aqueous solutions due to the protonation of the amino group to form the more soluble anilinium salt.[7]

-

Organic Solubility: this compound is expected to be highly soluble in a wide range of organic solvents. This includes:

-

Polar aprotic solvents: such as acetone, tetrahydrofuran (THF), and ethyl acetate.

-

Polar protic solvents: such as ethanol, methanol, and isopropanol.

-

Nonpolar solvents: such as toluene, dichloromethane, and diethyl ether.

-

3.2. Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, isopropanol, acetonitrile, acetone, toluene, dichloromethane)

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered samples with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in each sample using a validated HPLC-UV method.

-

Perform the experiment in triplicate for each solvent.

Data Analysis:

The solubility is reported as the average concentration of the triplicate samples in mg/mL or mol/L.

Stability Profile and Degradation Pathways

4.1. Predicted Stability

-

Oxidative Stability: this compound is expected to be susceptible to oxidation. The electron-donating nature of the amino and alkyl groups can make the aromatic ring more susceptible to oxidative degradation. Common degradation products of anilines upon oxidation include nitrosobenzenes, nitrobenzenes, and polymeric materials.[10][11]

-

Thermal Stability: The stability of the compound at elevated temperatures should be assessed to understand its behavior during manufacturing and storage.

-

Photostability: Exposure to light, particularly UV light, can induce degradation of aromatic amines.

-

pH Stability: The stability of this compound is likely to be pH-dependent. While generally more stable in neutral conditions, extreme acidic or basic conditions can promote hydrolysis or other degradation pathways.

4.2. Experimental Protocol for Forced Degradation Studies

The following protocol outlines a comprehensive forced degradation study for this compound, based on ICH guidelines.[12][13][14][15][16]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (ACN) or other suitable organic solvent

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

-

HPLC-UV/MS system

Procedure:

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This stock solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100°C) for a specified period.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

Sample Analysis:

At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the samples by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Data Analysis:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometry data.

-

Propose potential degradation pathways based on the identified products.

Role in Drug Discovery and Development

The aniline moiety is a common structural feature in many approved drugs and investigational compounds.[4] Its presence can be crucial for binding to biological targets. However, the metabolic lability of the aniline ring, often leading to the formation of reactive metabolites, is a significant concern in drug development.[5][6]

5.1. Signaling Pathways and Molecular Targets

While no specific signaling pathways have been directly associated with this compound, substituted anilines are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The specific biological activity of this compound would need to be determined through biological screening.

5.2. Structure-Activity Relationships and Metabolic Considerations

The ethyl and propyl substituents on the aniline ring of this compound will influence its pharmacokinetic properties. The increased lipophilicity may enhance cell permeability but could also lead to increased metabolic clearance. The positions of the alkyl groups can also affect the susceptibility of the aromatic ring and the amino group to metabolic enzymes, such as cytochrome P450s.

Conclusion

This technical guide has provided a detailed overview of the predicted solubility and stability of this compound. While experimental data for this specific molecule is scarce, a comprehensive understanding of its likely physicochemical properties has been developed through the analysis of analogous compounds and the application of fundamental chemical principles. The provided experimental protocols offer a clear path for researchers to generate the precise data needed for their work. For professionals in drug development, the discussion on the role of substituted anilines in medicinal chemistry highlights the importance of a thorough early-stage characterization of novel building blocks like this compound to mitigate potential downstream challenges. The generation of robust solubility and stability data is a critical first step in unlocking the full potential of this and other novel chemical entities.

References

- 1. This compound | C11H17N | CID 23348793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 3. Buy this compound | 849208-86-2 [smolecule.com]

- 4. biopartner.co.uk [biopartner.co.uk]

- 5. news.umich.edu [news.umich.edu]

- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. 2-Ethylaniline | C8H11N | CID 11357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Aniline - Wikipedia [en.wikipedia.org]

- 11. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. biomedres.us [biomedres.us]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. ajrconline.org [ajrconline.org]

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines, a versatile class of aromatic amines, are foundational scaffolds in a multitude of scientific disciplines. Their unique electronic and structural properties, readily tunable through substitution on the aromatic ring or the amino group, have positioned them as indispensable building blocks in medicinal chemistry, materials science, and synthetic organic chemistry. This technical guide provides an in-depth exploration of the core research applications of substituted anilines, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Medicinal Chemistry: Targeting Disease with Precision

Substituted anilines are privileged structures in drug discovery, frequently appearing as key pharmacophores in a wide array of therapeutic agents. Their ability to form crucial hydrogen bonds and engage in various non-covalent interactions with biological targets makes them ideal candidates for the design of enzyme inhibitors and receptor modulators.

Kinase Inhibitors: A Case Study in Cancer Therapy

Protein kinases are a major class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. Substituted anilines have been extensively utilized in the development of potent and selective kinase inhibitors.

Dual Mer/c-Met Kinase Inhibitors:

The receptor tyrosine kinases Mer and c-Met are frequently overexpressed in various tumors and play crucial roles in cell survival, proliferation, and metastasis. Dual inhibitors targeting both kinases offer a promising strategy for effective cancer treatment. A series of 2-substituted aniline pyrimidine derivatives have shown significant potential in this area.[1]

| Compound | Substitution on Aniline Ring | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) | Antiproliferative Activity (HepG2 IC₅₀, µM) | Antiproliferative Activity (MDA-MB-231 IC₅₀, µM) | Antiproliferative Activity (HCT116 IC₅₀, µM) |

| 14a | 2-Fluoro | 8.1 | >1000 | >30 | >30 | >30 |

| 14b | 2-Chloro | 9.6 | >1000 | >30 | >30 | >30 |

| 18c | 2-(4-Methylpiperazin-1-yl)acetamido | 18.5 ± 2.3 | 33.6 ± 4.3 | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |

| 17c | 2-(N-(2-(dimethylamino)ethyl)acetamido) | 6.4 ± 1.8 | 26.1 ± 7.7 | 0.45 | 0.88 | 0.65 |

PDK1 Inhibitors:

3-Phosphoinositide-dependent kinase 1 (PDK1) is a key regulator in the PI3K/Akt signaling pathway, which is frequently activated in many human cancers.[2] Substituted 3-anilino-quinolin-2(1H)-ones have been investigated as potential PDK1 inhibitors.[2]

| Compound | R¹ (Quinoline) | R² (Aniline) | R³ (Aniline) | % Inhibition at 10 µM |

| 7a | H | H | H | 25 |

| 7b | OMe | H | H | 30 |

| 7c | Cl | H | H | 28 |

| 8a | H | OMe | H | 35 |

| 8b | OMe | OMe | H | 45 |

| 8c | Cl | OMe | H | 42 |

The following diagram illustrates the central role of PDK1 in the PI3K/Akt signaling pathway, a critical pathway for cell growth and survival that is often hijacked in cancer.

Experimental Protocols

To a mixture of intermediate 13 (1.2 mmol), the appropriately substituted aniline (1.0 mmol), and DMF (8 mL), p-toluenesulfonic acid (PTSA, 4.0 mmol) was added. The mixture was stirred at 90 °C for 4 hours under a nitrogen atmosphere. The reaction solution was then cooled to room temperature and poured into ice water (100 mL). The resulting precipitate was collected by filtration, washed with water, and dried in a vacuum oven to afford the target compounds. The crude product can be further purified by column chromatography on silica gel.[3]

The inhibitory activity of the synthesized compounds against target kinases can be determined using a variety of commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence. A typical protocol involves incubating the kinase, a suitable substrate (e.g., a peptide or protein), and ATP with varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period, after which the amount of phosphorylated substrate is quantified. IC₅₀ values are then calculated by fitting the dose-response data to a suitable equation.

Materials Science: Engineering Functional Polymers

Substituted anilines are the monomers for the synthesis of polyanilines (PANIs), a class of conducting polymers with a wide range of applications in electronics, energy storage, and sensing. The properties of PANIs can be finely tuned by introducing substituents onto the aniline monomer.

Substituted Polyanilines: Tailoring Conductivity

The electrical conductivity of polyaniline is highly dependent on its oxidation state and the nature of the substituent on the aromatic ring. Electron-donating groups generally increase conductivity, while bulky groups can decrease it due to steric hindrance affecting polymer chain packing.

| Monomer | Oxidant | Conductivity (S/cm) |

| Aniline | (NH₄)₂S₂O₈ | 1.32 x 10⁻³ |

| 2-Fluoroaniline | (NH₄)₂S₂O₈ | 1.15 x 10⁻⁴ |

| 2-Chloroaniline | (NH₄)₂S₂O₈ | 1.32 x 10⁻³ |

| 2-Bromoaniline | (NH₄)₂S₂O₈ | 5.80 x 10⁻⁴ |

| 2-Iodoaniline | (NH₄)₂S₂O₈ | 2.15 x 10⁻⁴ |

| o-Toluidine | (NH₄)₂S₂O₈ | 1.20 x 10⁻² |

| m-Toluidine | (NH₄)₂S₂O₈ | 3.50 x 10⁻³ |

Experimental Protocols

A solution of the substituted aniline monomer (e.g., 8.76 mmol) is prepared in 100 mL of 1.5 M HCl. A separate solution of the oxidant (e.g., ammonium persulfate, (NH₄)₂S₂O₈, with an oxidant to monomer ratio of 2:1) is also prepared in an acidic solution. The oxidant solution is then added dropwise to the stirred monomer solution at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified period (e.g., 2-24 hours), during which the polymer precipitates. The polymer is then collected by filtration, washed extensively with deionized water and an organic solvent (e.g., methanol or acetone) to remove unreacted monomer and oligomers, and finally dried under vacuum.

The electrical conductivity of the synthesized polymer pellets is typically measured using a four-probe technique. The polymer powder is pressed into a pellet of known dimensions. Four equally spaced probes are brought into contact with the surface of the pellet. A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes. The conductivity (σ) can then be calculated using the formula:

σ = (I * l) / (V * A)

where I is the current, V is the voltage, l is the distance between the inner probes, and A is the cross-sectional area of the pellet.

Synthetic Intermediates: Building Blocks for Complexity

Substituted anilines are fundamental starting materials in organic synthesis, providing access to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.

Synthesis of meta-Substituted Anilines

The synthesis of meta-substituted anilines can be challenging due to the ortho- and para-directing nature of the amino group. However, several methods have been developed to achieve this substitution pattern.

A one-pot, three-component synthesis of meta-substituted anilines has been developed from heterocycle-substituted 1,3-diketones, an amine, and acetone. The reaction proceeds through a condensation-cyclization-aromatization cascade.[4]

Experimental Protocols

Aniline (1.0 g, 10.7 mmol) is dissolved in glacial acetic acid (20 mL). To this solution, a solution of bromine (5.2 g, 32.2 mmol) in glacial acetic acid (10 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 30 minutes, during which a precipitate forms. The mixture is then poured into water (100 mL), and the white precipitate of 2,4,6-tribromoaniline is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.[1][5][6]

Aryl halides can be coupled with anilines in the presence of a palladium catalyst and a base to form N-aryl anilines. A general procedure involves charging a reaction vessel with the aryl halide (1.0 mmol), the aniline (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Workflow for Kinase Inhibitor Drug Discovery

The following diagram outlines a typical workflow for the discovery and development of kinase inhibitors, a process where substituted anilines often play a crucial role as starting points for library synthesis.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Ethyl-4-propylaniline

Disclaimer: Limited direct toxicological data is publicly available for 2-Ethyl-4-propylaniline. The information presented in this guide is largely extrapolated from data on structurally similar aniline compounds, such as 2-ethylaniline and 4-propylaniline. All recommendations should be implemented with the understanding that the toxicological properties of this compound have not been fully investigated.[1] A thorough risk assessment should be conducted before handling this compound.

Chemical Identification and Physical Properties

This compound is an organic compound belonging to the aniline family.[2] It is characterized by an aniline core substituted with an ethyl group at the second position and a propyl group at the fourth position.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₁₁H₁₇N | PubChem[3] |

| Molecular Weight | 163.26 g/mol | PubChem[3] |

| CAS Number | 849208-86-2 | PubChem[3] |

| Appearance | No data available (likely a liquid) | N/A |

| Boiling Point | No data available | N/A |

| Melting Point | No data available | N/A |

| Density | No data available | N/A |

| Solubility | Insoluble in water (predicted) | PubChem[4] |

Hazard Identification and Classification

Based on data from similar aniline compounds, this compound is anticipated to be hazardous. The following table summarizes the likely hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[5][6] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[5][6] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[5][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[5][7] |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[5][7] Harmful if inhaled.

-

Skin Contact: Harmful in contact with skin.[5] Causes skin irritation.[5][7]

-

Ingestion: Harmful if swallowed.[5]

-

Chronic Exposure: Prolonged or repeated exposure to aniline compounds can lead to methemoglobinemia, cyanosis, and potential damage to the liver and kidneys.[7][8]

Safe Handling and Storage

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ensure eyewash stations and safety showers are readily accessible.[1][10]

3.2. Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin exposure.[1][5][10] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[1][5] |

3.3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors or mist.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Use non-sparking tools.[9]

3.4. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

-

Store locked up.[1]

-

Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][10]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1][6] Rinse mouth with water.[1] Seek immediate medical attention.[1][6]

Fire and Explosion Hazard

-

Flammability: Combustible liquid.[10]

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[10]

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Containers may explode when heated.[1]

-

Hazardous Combustion Products: Produces toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides in a fire.[1][10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable container for disposal.[10]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

Toxicological Information

As specific toxicological data for this compound is unavailable, the following sections describe the probable toxicological profile based on related aniline compounds.

8.1. Acute Toxicity:

-

Oral: Likely harmful if swallowed, with an LD50 in the range of 300-2000 mg/kg (rat).

-

Dermal: Likely harmful in contact with skin, with an LD50 in the range of 1000-2000 mg/kg (rabbit).

-

Inhalation: Likely harmful if inhaled.

8.2. Skin and Eye Irritation:

8.3. Sensitization:

-

No data is available to classify it as a skin or respiratory sensitizer.

8.4. Genotoxicity and Carcinogenicity:

-

Aniline and its derivatives have shown mixed results in genotoxicity assays. Some aniline derivatives are mutagenic.[11]

-

There is no specific data on the carcinogenicity of this compound.

8.5. Mechanism of Toxicity: Methemoglobinemia A primary toxic effect of many aniline compounds is the induction of methemoglobinemia.[7] This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it unable to transport oxygen.[12] This leads to a functional anemia and tissue hypoxia.[12][13]

Caption: Plausible signaling pathway for aniline-induced methemoglobinemia.

Experimental Protocols

The following are representative experimental protocols based on OECD guidelines that would be appropriate for assessing the toxicity of this compound.

9.1. OECD 404: Acute Dermal Irritation/Corrosion This test determines the potential of a substance to cause skin irritation or corrosion.

-

Test System: Healthy young adult albino rabbits.[11]

-

Procedure: A single dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) on one animal.[3] The area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[14]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4] The observation period can be extended up to 14 days to assess the reversibility of the effects.[3][4]

-

Endpoint: The severity of skin reactions is scored. If corrosive effects are not observed, the test is confirmed on additional animals.[4]

9.2. OECD 405: Acute Eye Irritation/Corrosion This test evaluates the potential of a substance to cause eye irritation or damage.

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a single animal.[9][15] The other eye serves as a control.[9][15]

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[9] Observations may continue for up to 21 days to assess reversibility.[10]

-

Endpoint: Ocular lesions are scored. If severe damage is not seen in the first animal, the test is confirmed with up to two additional animals.[9] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[9]

9.3. OECD 423: Acute Oral Toxicity - Acute Toxic Class Method This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Test System: Typically female rats.

-

Procedure: A stepwise procedure is used with a group of three animals per step. A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The substance is administered by gavage.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The outcome of each step (number of animals that die) determines the next step:

-

If mortality is high, the dose for the next step is lowered.

-

If no or low mortality occurs, the dose is increased.

-

This allows for the classification of the substance into a GHS toxicity category based on a minimal number of animals.

-

Caption: General experimental workflow for toxicological assessment of a novel chemical.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 6. Ab initio chemical safety assessment: A workflow based on exposure considerations and non-animal methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ecetoc.org [ecetoc.org]

- 15. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

A Technical Guide to the Commercial Sourcing and Handling of 2-Ethyl-4-propylaniline for Research and Development

This guide provides an in-depth overview of 2-Ethyl-4-propylaniline, a chemical intermediate pertinent to researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, identifies commercial suppliers, and presents a logical workflow for its procurement and safe handling in a laboratory setting.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₇N.[1] It belongs to the class of substituted anilines and is primarily utilized in organic synthesis as an intermediate.[1] A summary of its key chemical and physical properties is presented in the table below, based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | PubChem[2] |

| Molecular Weight | 163.26 g/mol | PubChem[2] |

| CAS Number | 849208-86-2 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | Benzenamine, 2-ethyl-4-propyl- | PubChem[2] |

| XLogP3 | 3.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Commercial Suppliers and Purchasing

Identifying reliable commercial suppliers is a critical step in the procurement of chemical compounds for research and development. The following table lists potential suppliers of this compound or closely related aniline derivatives. It is important to note that availability and pricing are subject to change, and researchers should contact the suppliers directly for the most current information.

| Supplier | Related Compound(s) Offered | Website/Contact Information |

| Smolecule | This compound | Provided in search results[1] |

| BLD Pharm | 4-Ethyl-N-propylaniline, 2-Ethyl-4-methylaniline | Provided in search results[3][4] |

| Sigma-Aldrich (Merck) | 2-Propylaniline | Provided in search results |

| Fisher Scientific | Safety data sheets for related anilines | Provided in search results[5][6] |

| LookChem | Marketplace for various chemicals, including 2-Ethyl-4-MethylAniline | Provided in search results[7] |

| ChemicalBook | Marketplace with synthesis information for 4-PROPYLANILINE | Provided in search results[8] |

Procurement Workflow:

The procurement of a chemical like this compound typically follows a structured process to ensure safety, compliance, and proper handling. The following diagram illustrates a logical workflow for this process.

Experimental Protocols and Handling

Detailed experimental protocols for the use of this compound are highly dependent on the specific research application and are typically developed by the end-user. However, general guidelines for handling this and similar chemical compounds in a laboratory setting are crucial for safety.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[5][6]

-

Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it according to institutional and local regulations.[5]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[5]

Experimental Workflow for a New Chemical:

The following diagram outlines a general workflow for incorporating a new chemical like this compound into experimental procedures.

Synthesis and Applications

The applications of such aniline derivatives are broad, often serving as building blocks for more complex molecules in various fields, including pharmaceuticals and materials science. For example, related indolin-2-one derivatives have been investigated for their potential as dopaminergic agonists and tyrosine kinase inhibitors.

It is important to note that this compound is intended for research and development purposes and should be handled by trained professionals in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and specific safety and handling information.

References

- 1. Buy this compound | 849208-86-2 [smolecule.com]

- 2. This compound | C11H17N | CID 23348793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1019570-75-2|4-Ethyl-N-propylaniline|BLD Pharm [bldpharm.com]

- 4. 24544-07-8|2-Ethyl-4-methylaniline|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Ethyl-4-MethylAniline|lookchem [lookchem.com]

- 8. 4-PROPYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Genesis of a Versatile Building Block: A Technical History of Alkylated Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline, the simplest aromatic amine, represents a cornerstone of modern organic chemistry. First isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, its true potential was not realized until decades later.[1][2] The journey from a curious laboratory isolate to a foundational scaffold in dyes, pharmaceuticals, and industrial materials is a story of serendipity, systematic investigation, and the birth of synthetic chemistry. This technical guide delves into the historical context and discovery of alkylated anilines, providing a detailed look at the key scientific milestones, experimental methodologies, and the quantitative data that paved the way for their widespread use. We will explore the pioneering work on N-alkylation, the development of C-alkylation strategies, and the profound impact these compounds have had on drug discovery and material science.

Historical Context and Key Discoveries

The story of alkylated anilines begins with the characterization of aniline itself. After Unverdorben's initial isolation, Friedlieb Runge obtained it from coal tar in 1834, naming it "kyanol". In 1840, Carl Julius Fritzsche synthesized it from indigo using potash and named it "aniline," a name that would ultimately stick.[3] It was the brilliant German chemist August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same substance.[1] Hofmann's subsequent research was pivotal; he established the structural relationship between aniline and ammonia, a conceptual leap that opened the door to understanding how aniline could be modified.[3]

The Birth of N-Alkylation: Hofmann's Foundational Work

August Wilhelm von Hofmann's work in the mid-19th century laid the groundwork for the entire field of organic amine chemistry. He was the first to systematically study the reactions of amines, drawing a direct analogy to ammonia. This led him to the first intentional synthesis of N-alkylated amines. In 1850, Hofmann reported that treating aniline with alkyl iodides, such as iodomethane or iodoethane, resulted in the sequential substitution of the hydrogen atoms on the nitrogen.[3][4]

This work was not merely an academic curiosity. It demonstrated that the aniline nitrogen was a reactive handle that could be predictably modified. Hofmann successfully prepared mono-, di-, and tri-ethylamines, as well as the first quaternary ammonium compounds, by reacting ammonia with ethyl iodide.[3] He applied the same logic to aniline, preparing N,N-dimethylaniline (DMA) by heating aniline with iodomethane.[4] This reaction, a classic example of nucleophilic substitution, became a fundamental tool for organic chemists.

A Serendipitous Discovery Ignites an Industry: Aniline Dyes

The first major industrial application of an alkylated aniline derivative came, as is often the case in science, by accident. In 1856, Hofmann's 18-year-old student, William Henry Perkin, was attempting to synthesize the anti-malarial drug quinine during his Easter vacation.[5][6][7][8] His proposed synthesis involved the oxidation of allyltoluidine. When that failed, he tried a simpler approach: oxidizing aniline sulfate with potassium dichromate. His starting aniline, derived from coal tar, was impure and contained significant amounts of toluidine (methylaniline) isomers.[5][8]

Instead of the colorless quinine, Perkin produced a black, tarry sludge. While cleaning his flask with alcohol, he noticed a brilliant purple color dissolving from the muck.[6][8] This substance, which he named "mauveine" or "aniline purple," was the world's first mass-produced synthetic dye.[5][6] The key to its formation was the inadvertent co-reaction of aniline with its C-alkylated cousins, the toluidines. This discovery launched the synthetic dye industry and transformed the world of fashion and textiles.[7]

Alkylated Anilines as Therapeutics: The First Synthetic Drugs

The late 19th and early 20th centuries saw the burgeoning chemical industry, built on coal tar derivatives, turn its attention to medicine. Aniline derivatives were among the very first synthetic molecules to be used as drugs.

-

Acetanilide and Phenacetin: In 1886, a clinical accident led to the discovery of the antipyretic (fever-reducing) properties of acetanilide. It was quickly marketed as Antifebrin.[9][10] However, its toxicity, particularly its tendency to cause methemoglobinemia (a condition where hemoglobin cannot effectively carry oxygen), spurred the search for safer alternatives.[11] This led to the development of phenacetin in 1887, an ethylated derivative of p-aminophenol, which itself is derived from aniline.[9] It was later discovered in 1948 that the active metabolite of both drugs is N-acetyl-p-aminophenol (acetaminophen or paracetamol), a widely used analgesic and antipyretic today.[9]

-

Salvarsan - The "Magic Bullet": In 1909, Paul Ehrlich, inspired by the selective staining of microbes by aniline dyes, sought a "magic bullet" that would specifically target pathogens without harming the host.[12][13] After systematically screening hundreds of organoarsenic compounds, his team, including Sahachiro Hata, found that compound 606, arsphenamine (an aniline derivative), was highly effective against the syphilis spirochete, Treponema pallidum.[9][14][15] Marketed as Salvarsan, it was the first truly effective chemotherapeutic agent.[16]

-

The Sulfa Drugs: The era of antibiotics was ushered in not by a mold, but by a dye. In the early 1930s, Gerhard Domagk at the Bayer laboratories was testing newly synthesized azo dyes for antibacterial properties. In 1932, he discovered that a red dye named Prontosil was remarkably effective at curing streptococcal infections in mice.[17][18][19] French researchers at the Pasteur Institute later discovered that Prontosil was a prodrug; in the body, it is metabolized to the active, colorless compound sulfanilamide.[20] This discovery opened the floodgates for the development of a wide range of sulfonamide antibiotics.

Industrial Mainstays: Rubber Antioxidants

Beyond dyes and drugs, alkylated anilines became crucial in the burgeoning rubber industry in the early 20th century. Natural rubber products were known to degrade and become brittle over time due to oxidation and attack by ozone. Chemists discovered that certain secondary aromatic amines, particularly derivatives of diphenylamine and p-phenylenediamine (which are themselves produced from aniline), could be incorporated into the rubber during mixing.[6][15] These N-alkylated and N-arylated anilines act as antioxidants by scavenging the free radicals that propagate the degradation process, thereby dramatically extending the service life of rubber products like tires and hoses.[21][22][23]

Experimental Protocols and Data

This section provides detailed methodologies for some of the key historical syntheses and presents available quantitative data in a structured format.

N-Alkylation of Aniline (Hofmann, 1850)

-

General Protocol: Aniline is heated with an excess of an alkyl halide (e.g., ethyl iodide) in a sealed tube or under reflux. The reaction proceeds through successive alkylations of the nitrogen atom. The initial reaction forms the hydrohalide salt of the N-alkylaniline. A base is then added to neutralize the acid and liberate the free amine, which can be purified by distillation. The use of excess alkyl halide favors the formation of the tertiary amine and eventually the quaternary ammonium salt.[3][4]

-

Reaction Scheme: C₆H₅NH₂ + CH₃I → [C₆H₅NH₂CH₃]⁺I⁻ [C₆H₅NH₂CH₃]⁺I⁻ + C₆H₅NH₂ ⇌ C₆H₅NHCH₃ + [C₆H₅NH₃]⁺I⁻ C₆H₅NHCH₃ + CH₃I → C₆H₅N(CH₃)₂ + HI

Synthesis of Acetanilide (Gerhardt, 1853 / Hepp & Cahn, 1886)

Acetanilide was first synthesized by Charles Frédéric Gerhardt in 1853 by reacting aniline with acetic anhydride.[19] Its therapeutic properties were discovered later.

-

Protocol: The synthesis involves the acetylation of aniline using acetic anhydride. Aniline is treated with an equimolar amount or a slight excess of acetic anhydride. The reaction is often performed in a solvent like water or acetic acid. A catalyst, such as a small amount of concentrated hydrochloric or sulfuric acid, can be used. Sodium acetate is often added to buffer the strong acid produced as a byproduct.[2][9][13][16][22] The crude product precipitates from the reaction mixture upon cooling or addition of water and can be purified by recrystallization.[16]

-

Reaction Scheme: C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH

| Reactant | Molar Ratio (Aniline:Reagent) | Conditions | Product | Reported Yield | Reference |

| Aniline | 1 : 1.05 (Acetic Anhydride) | Aqueous solution, with HCl and Sodium Acetate | Acetanilide | Typically high (>80-90% in modern lab preps) | [9][13] |

| Aniline | 1 : 3.56 (Methanol) | 210-215°C, 3-3.3 MPa, H₂SO₄ catalyst (liquid phase) | N,N-Dimethylaniline | ~96% | [24] |

| Aniline | (Vapor phase) | 320°C, atmospheric pressure, Sulfate/glass catalyst | N,N-Dimethylaniline | ~98% | [24] |

Table 1: Summary of Key N-Alkylation and N-Acylation Reactions

Signaling and Metabolic Pathways

The biological activity and toxicity of alkylated anilines are intimately linked to their metabolism. Understanding these pathways is critical for drug development professionals.

Metabolism of Acetanilide and Phenacetin

Acetanilide and phenacetin are both prodrugs of the active compound, acetaminophen. However, their metabolic pathways also produce toxic byproducts.

-